molecular formula C9H8N2O2 B6168169 N-(3-cyanophenyl)-2-hydroxyacetamide CAS No. 1094627-46-9

N-(3-cyanophenyl)-2-hydroxyacetamide

Cat. No.: B6168169
CAS No.: 1094627-46-9
M. Wt: 176.17 g/mol
InChI Key: PEDQPVFOYMTIFR-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-hydroxyacetamide is an organic compound characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2-hydroxyacetamide typically involves the reaction of 3-cyanophenylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of N-(3-cyanophenyl)-2-oxoacetamide.

    Reduction: Formation of N-(3-aminophenyl)-2-hydroxyacetamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

N-(3-cyanophenyl)-2-hydroxyacetamide can be compared with other similar compounds, such as:

    N-(4-cyanophenyl)-2-hydroxyacetamide: Similar structure but with the cyano group at the para position, which may affect its reactivity and biological activity.

    N-(3-cyanophenyl)-2-oxoacetamide:

    N-(3-aminophenyl)-2-hydroxyacetamide: A reduced derivative with distinct reactivity and biological effects.

Properties

CAS No.

1094627-46-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)11-9(13)6-12/h1-4,12H,6H2,(H,11,13)

InChI Key

PEDQPVFOYMTIFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CO)C#N

Purity

95

Origin of Product

United States

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